Preclinical Profiling and Physicochemical Characterization of N-benzyl-N,4-dimethyl-3-nitrobenzenesulfonamide (CAS 346664-17-3)
Preclinical Profiling and Physicochemical Characterization of N-benzyl-N,4-dimethyl-3-nitrobenzenesulfonamide (CAS 346664-17-3)
Executive Summary
N-benzyl-N,4-dimethyl-3-nitrobenzenesulfonamide (CAS 346664-17-3) is a highly functionalized tertiary sulfonamide compound. In modern drug discovery, nitrobenzenesulfonamides serve as privileged scaffolds, frequently utilized in high-throughput screening libraries to identify novel therapeutics for oncology, neurodegeneration, and infectious diseases. This technical whitepaper outlines the structural causality, synthetic methodology, and pharmacological profiling protocols required to evaluate this compound, ensuring a self-validating approach to its preclinical characterization.
Structural Causality and Physicochemical Profiling
The molecular architecture of CAS 346664-17-3 dictates its interaction with biological targets. Unlike secondary amides that adopt a planar trans conformation, aromatic sulfonamides naturally fold into a synclinal structure. This specific three-dimensional geometry allows the sulfonamide skeleton to fit precisely into distinct hydrophobic ligand-binding pockets, a feature that has been successfully exploited in the development of nonsteroidal receptor antagonists 1.
The N-benzyl and N-methyl substitutions on the sulfonamide nitrogen eliminate hydrogen-bond donor capacity, significantly increasing the compound's lipophilicity. While bulky N-substituents can sometimes reduce target affinity in constrained binding sites, they are highly advantageous for targeting larger lipophilic pockets or for modulating blood-brain barrier (BBB) penetration in neuroprotective applications 2.
Table 1: Physicochemical Properties of CAS 346664-17-3
| Property | Value | Pharmacological Implication |
| Molecular Formula | C15H16N2O4S | Defines atomic composition and baseline mass. |
| Molecular Weight | 320.36 g/mol | Optimal for small-molecule oral bioavailability (Lipinski's Rule of 5). |
| H-Bond Donors | 0 | Tertiary sulfonamide lacks N-H; prevents non-specific aqueous solvation. |
| H-Bond Acceptors | 6 | Enables interactions with target kinase/receptor backbone residues. |
| Topological Polar Surface Area | ~88.3 Ų | Favorable for moderate membrane permeability and potential BBB crossing. |
| Rotatable Bonds | 4 | Allows conformational flexibility to achieve the active synclinal state. |
Synthetic Methodology
To ensure high purity and yield, the synthesis of CAS 346664-17-3 relies on the nucleophilic substitution of 4-methyl-3-nitrobenzenesulfonyl chloride with N-methylbenzylamine. The following protocol is designed as a self-validating system, where each reagent choice serves a specific mechanistic purpose.
Step-by-Step Synthesis Protocol
-
Preparation: Dissolve 1.0 equivalent (eq) of 4-methyl-3-nitrobenzenesulfonyl chloride in anhydrous dichloromethane (DCM) under an inert nitrogen atmosphere.
-
Causality: Anhydrous DCM is critical to prevent the competitive hydrolysis of the highly electrophilic sulfonyl chloride into an unreactive sulfonic acid 3.
-
-
Amine Addition: Cool the reaction flask to 0°C. Dropwise, add 1.1 eq of N-methylbenzylamine, followed immediately by 1.5 eq of N,N-diisopropylethylamine (DIPEA).
-
Causality: DIPEA acts as a sterically hindered, non-nucleophilic base. It efficiently neutralizes the HCl byproduct—driving the reaction forward—without competing with the amine for the sulfonyl electrophile. The 0°C environment controls the exothermic nature of the reaction, minimizing the formation of bis-sulfonylation impurities.
-
-
Reaction Monitoring: Allow the mixture to warm to room temperature and stir for 4 hours. Monitor completion via Thin Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (7:3) mobile phase.
-
Targeted Workup: Quench the reaction with 1M aqueous HCl.
-
Causality: The acidic wash protonates any unreacted N-methylbenzylamine and DIPEA, partitioning them entirely into the aqueous layer. This ensures the organic layer contains only the highly pure, neutral tertiary sulfonamide.
-
-
Isolation: Extract the organic layer, dry over anhydrous MgSO4, filter, and concentrate under reduced pressure to yield the final crystalline product.
Figure 1: Step-by-step synthetic workflow for isolating pure CAS 346664-17-3.
Biological Evaluation and Pharmacological Potential
Nitrobenzenesulfonamides have demonstrated significant potential as Estrogen-Related Receptor alpha (ERRα) inverse agonists, particularly in triple-negative breast cancer models 4.
However, the presence of the 3-nitro group introduces a dual-edged pharmacological profile. While it acts as a strong electron-withdrawing group that favorably modulates the electron density of the sulfonamide core, the nitro group is also a recognized toxophore. Enzymatic reduction of the nitro group by hepatic nitroreductases can generate reactive nitroso and hydroxylamine species. These reactive intermediates are clinically associated with severe adverse effects, most notably methemoglobinemia and hepatotoxicity 5. Therefore, rigorous in vitro ADME (Absorption, Distribution, Metabolism, and Excretion) and toxicity screening is imperative before advancing this compound in any hit-to-lead campaign.
Experimental Protocols: ADME and Toxicity Screening
To validate the metabolic stability and safety profile of CAS 346664-17-3, the following dual-condition microsomal assay must be executed.
Microsomal Stability and Nitroreduction Assay Protocol
-
Incubation Setup: In a 96-well plate, incubate 1 µM of CAS 346664-17-3 with human liver microsomes (HLM, 0.5 mg/mL final protein concentration) in 100 mM potassium phosphate buffer (pH 7.4) at 37°C.
-
Cofactor Initiation: Initiate the reaction by adding 1 mM NADPH.
-
Causality: NADPH is the essential electron donor for Cytochrome P450 (CYP450) enzymes and nitroreductases, accurately simulating in vivo hepatic metabolism.
-
-
Differential Oxygenation (Crucial Step):
-
Run Plate A under ambient aerobic conditions to assess CYP450-mediated benzylic oxidation and N-demethylation at the N-benzyl/N-methyl sites.
-
Run Plate B under nitrogen-purged anaerobic conditions. Causality: Nitroreductase activity is highly oxygen-sensitive; anaerobic conditions maximize the generation of toxic hydroxylamine metabolites, revealing the compound's worst-case toxicity liability.
-
-
Quenching & LC-MS/MS Analysis: Terminate the reactions at specific time points (0, 15, 30, 60 min) using 3 volumes of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide). Centrifuge at 4000 rpm to precipitate proteins, and analyze the supernatant via LC-MS/MS to quantify parent compound depletion and map metabolite structures.
Figure 2: In vitro ADME and toxicity screening workflow for nitro-containing sulfonamides.
References
- Development of N-(4-Phenoxyphenyl)benzenesulfonamide Derivatives as Novel Nonsteroidal Progesterone Receptor Antagonists Source: PMC - NIH
- The discovery of a novel series of potential ERRα inverse agonists based on p-nitrobenzenesulfonamide template for triple-negative breast cancer in vivo Source: PubMed - NIH
- Studies on Chemical Modification and Biology of Sulphonamide Analogs as Neuroprotective Anti-Alzheimer’s Agents Source: Der Pharma Chemica
- 4-Chloro-3-nitrobenzenesulfonamide - Hazardous Agents Source: Haz-Map
- Synthesis of 2-Aminobenzenesulfonamide from 2-nitrobenzenesulfonamide reduction Source: Smolecule
Sources
- 1. Development of N-(4-Phenoxyphenyl)benzenesulfonamide Derivatives as Novel Nonsteroidal Progesterone Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 2. derpharmachemica.com [derpharmachemica.com]
- 3. pdf.smolecule.com [pdf.smolecule.com]
- 4. The discovery of a novel series of potential ERRα inverse agonists based on p-nitrobenzenesulfonamide template for triple-negative breast cancer in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 4-Chloro-3-nitrobenzenesulfonamide - Hazardous Agents | Haz-Map [haz-map.com]
